molecular formula C7H8N2OS B052233 1-(4-Hydroxyphenyl)thiourea CAS No. 1520-27-0

1-(4-Hydroxyphenyl)thiourea

Cat. No. B052233
CAS RN: 1520-27-0
M. Wt: 168.22 g/mol
InChI Key: QICKOOCQSYZYQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiourea derivatives, including those similar to 1-(4-Hydroxyphenyl)thiourea, are typically synthesized through the reaction of amines with isothiocyanates. For instance, compounds resembling 1-(4-Hydroxyphenyl)thiourea have been prepared by reacting 2-amino-4-chlorophenol with benzoyl isothiocyanate, followed by characterization through various spectroscopic methods (Atis et al., 2012).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal and molecular structure of 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea has been determined, showcasing the planar configuration of the thiourea group and its substituents (Arslan et al., 2004).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, primarily as nucleophiles due to the presence of the sulfur and nitrogen atoms. They can undergo substitution reactions, contribute to the formation of heterocycles, and act as catalysts in enantioselective syntheses. For instance, chiral thiourea has been used to catalyze the enantioselective hydrophosphonylation of imines, providing access to alpha-amino phosphonic acids in highly enantioenriched form (Joly & Jacobsen, 2004).

Scientific Research Applications

  • Fluorescence Quenching : 1-(2-Hydroxyphenyl)thiourea, a related compound, is noted for its fluorescence properties and the ability to quench fluorescence in the presence of chromium(VI) ions. This property has been utilized for chromium(VI) determination, indicating potential applications in environmental monitoring and analytical chemistry (Sunil & Rao, 2015).

  • Anion Recognition : Thiourea derivatives have been designed for anion recognition, with specific selectivity for F–, H2PO4–, and Ac– anions. These receptors show potential as sensors for these anions, highlighting applications in environmental and analytical chemistry (Cheng et al., 2020).

  • Crystal Structure Analysis : The crystal structure of 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea has been analyzed, providing insights into the molecular geometry and intermolecular interactions. This understanding is crucial for the development of new materials and drugs (Choi et al., 2010).

  • Scavenging of Radicals : Thiourea and its derivatives are known scavengers of hydroxyl radicals and hypochlorous acid, indicating potential applications in understanding oxidative stress and developing treatments for diseases caused by reactive oxygen species (Wasil et al., 1987).

  • Cytotoxicity and Biological Activities : Thiourea derivatives have been studied for their cytotoxicity against various cell lines, indicating potential applications in developing new anticancer drugs. Additionally, these compounds have been evaluated for antimicrobial, antifungal, and antioxidant activities, suggesting a broad spectrum of potential therapeutic applications (Ruswanto et al., 2015).

  • DNA Binding Studies : Some thiourea derivatives have been investigated for their ability to bind to DNA, which is crucial in understanding drug-DNA interactions and developing new therapeutics (Tahir et al., 2015).

Safety And Hazards

1-(4-Hydroxyphenyl)thiourea is harmful if swallowed . It may form combustible dust concentrations in air . Prolonged exposure can lead to various health issues, including skin sensitization and thyroid problems .

properties

IUPAC Name

(4-hydroxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7(11)9-5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKOOCQSYZYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164932
Record name Urea, 1-(p-hydroxyphenyl)-2-thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)thiourea

CAS RN

1520-27-0
Record name N-(4-Hydroxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1520-27-0
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Record name p-Hydroxyphenylthiourea
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Record name p-Hydroxyphenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43638
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Record name Urea, 1-(p-hydroxyphenyl)-2-thio-
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Record name 1520-27-0
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Record name P-HYDROXYPHENYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Aboghoniem, MA Youssef… - Journal of Vinyl and …, 2022 - Wiley Online Library
Two thiazole derivatives namely, ethyl 2‐((4‐hydroxyphenyl)amino)thiazole‐4‐carboxylate (A) and 4‐(4‐(4‐chlorophenyl)thiazol‐2‐yl)amino) phenol (B) were prepared using Huntzich …
F Odame, EC Hosten, K Lobb, Z Tshentu - Journal of Molecular Structure, 2020 - Elsevier
Synthesis of some thiourea derivatives have been achieved by using ultrasound, the compounds have been characterised using IR, NMR, GC-MS and elemental analysis. The single …
Number of citations: 7 www.sciencedirect.com
S Heng, KR Gryncel, ER Kantrowitz - Bioorganic & medicinal chemistry, 2009 - Elsevier
The identification of a proper lead compound for fructose 1,6-bisphosphatase (FBPase) is a critical step in the process of developing novel therapeutics against type-2 diabetes. Herein, …
Number of citations: 94 www.sciencedirect.com
G Bononi, V Citi, M Lapillo, A Martelli, G Poli… - Molecules, 2022 - mdpi.com
Sirtuin 1 (SIRT1) is a NAD + -dependent deacetylase implicated in various biological and pathological processes, including cancer, diabetes, and cardiovascular diseases. In recent …
Number of citations: 7 www.mdpi.com
D Vogt, J Weber, K Ihlefeld, A Brüggerhoff… - Bioorganic & Medicinal …, 2014 - Elsevier
Sphingosine kinases (SphK1, SphK2) are main regulators of sphingosine-1-phosphate (S1P), which is a pleiotropic lipid mediator involved in numerous physiological and …
Number of citations: 41 www.sciencedirect.com

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